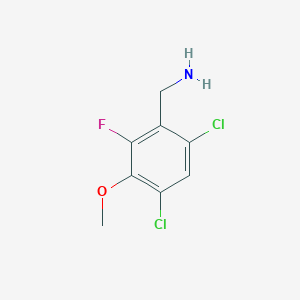![molecular formula C24H52OSiSn B12088755 Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- CAS No. 66792-29-8](/img/structure/B12088755.png)
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- is an organotin compound characterized by the presence of tin (Sn) bonded to three butyl groups and a complex organic moiety. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- typically involves the reaction of tributyltin hydride with an appropriate alkene or alkyne under radical conditions. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means . The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the sensitive organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: AIBN, benzoyl peroxide
Solvents: Toluene, hexane, dichloromethane
Catalysts: Palladium, copper salts
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reductions, the major products are typically the reduced forms of the starting materials, such as alkanes or alkenes .
科学研究应用
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated transformations.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the preparation of organotin-based materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- involves the formation of tin-centered radicals under appropriate conditions. These radicals can then participate in various radical-mediated transformations, such as hydrogen atom transfer, addition to alkenes or alkynes, and cyclization reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
相似化合物的比较
Similar Compounds
Tributyltin hydride: A widely used organotin compound with similar reducing properties but lacking the complex organic moiety present in stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-.
Trimethyl(tributylstannyl)silane: Another organotin compound with a silicon-containing moiety, used in similar radical reactions.
Tributyltin chloride: A simpler organotin compound used in various organic transformations but with different reactivity and applications.
Uniqueness
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- is unique due to its combination of a tin center with a complex organic moiety, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications where other organotin compounds may not be as effective .
属性
CAS 编号 |
66792-29-8 |
|---|---|
分子式 |
C24H52OSiSn |
分子量 |
503.5 g/mol |
IUPAC 名称 |
trimethyl-[(E)-4-methyl-1-tributylstannyloct-1-en-4-yl]oxysilane |
InChI |
InChI=1S/C12H25OSi.3C4H9.Sn/c1-7-9-11-12(3,10-8-2)13-14(4,5)6;3*1-3-4-2;/h2,8H,7,9-11H2,1,3-6H3;3*1,3-4H2,2H3; |
InChI 键 |
QPDPSYPQQVBCLH-UHFFFAOYSA-N |
手性 SMILES |
CCCCC(C)(C/C=C/[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C |
规范 SMILES |
CCCCC(C)(CC=C[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


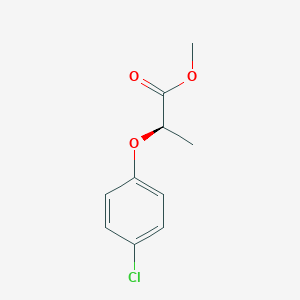

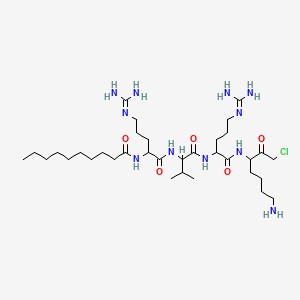

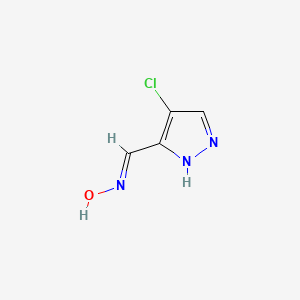
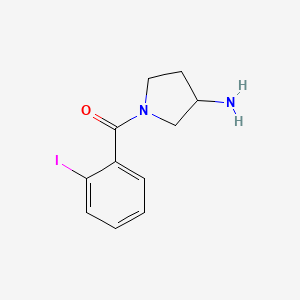
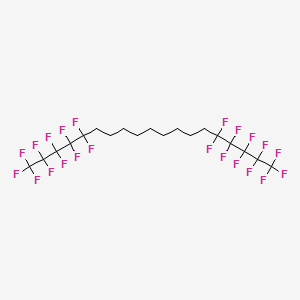

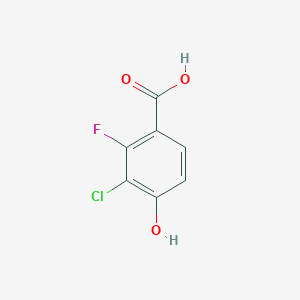
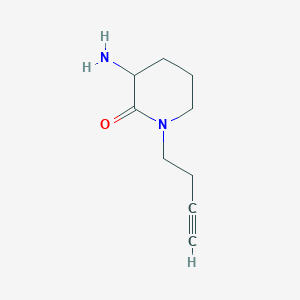
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
